3-Ethyl-4-phenylazetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-ethyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-2-9-10(12-11(9)13)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,12,13) |
InChI Key |
YAUCTLNBMDWRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Azetidin 2 One Formation and Reactivity
Detailed Reaction Pathways of [2+2] Cycloadditions
The most prominent method for synthesizing the azetidin-2-one (B1220530) ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition reaction. wikipedia.org In the context of 3-Ethyl-4-phenylazetidin-2-one, this involves the reaction between an appropriate ketene (B1206846) and an imine. The reaction is renowned for its utility in constructing the β-lactam core, a critical component of numerous antibiotics. wikipedia.orgnih.gov
The specific synthesis of this compound via this pathway would involve the reaction of ethylketene with an N-aryl or N-alkyl imine of benzaldehyde (B42025). The nature of the substituents on both the ketene and the imine plays a crucial role in the reaction's progression and stereochemical outcome. organic-chemistry.org
A central topic in the study of [2+2] cycloadditions is the debate between a concerted and a stepwise reaction mechanism. nih.gov
Concerted Mechanism: In a purely concerted pathway, the two new sigma bonds forming the four-membered ring would develop simultaneously through a single, pericyclic transition state. According to Woodward-Hoffmann rules, a thermal [2+2] cycloaddition proceeding in a concerted fashion is typically antarafacial-suprafacial, which can be sterically demanding. wikipedia.org
Stepwise Mechanism: Alternatively, the reaction can proceed through a stepwise pathway, which involves the formation of an intermediate before the final ring closure. nih.gov This is generally the more accepted mechanism for the Staudinger cycloaddition. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the ketene's central carbonyl carbon. wikipedia.orgorganic-chemistry.org This leads to the formation of an intermediate which then cyclizes to form the azetidin-2-one ring.
The distinction is critical, as the presence of a discrete intermediate in the stepwise mechanism allows for bond rotation, which can influence the stereochemistry of the final product. organic-chemistry.org The electronic properties of the reactants often dictate which pathway is favored.
| Mechanism Type | Key Features | Intermediate(s) | Stereochemical Implication |
|---|---|---|---|
| Concerted | Single transition state; simultaneous bond formation. | None | Governed by orbital symmetry rules (Woodward-Hoffmann). |
| Stepwise | Two or more transition states; sequential bond formation. | Zwitterionic or Diradical | Allows for bond rotation in the intermediate, potentially affecting the final product's stereochemistry. |
In the stepwise mechanism of the Staudinger cycloaddition, the most commonly proposed intermediate is a zwitterion. organic-chemistry.orgmdpi.com This intermediate forms after the initial nucleophilic attack of the imine nitrogen on the ketene. For the synthesis of this compound, this results in a species with a negative charge on the oxygen of an enolate and a positive charge on the nitrogen (an iminium ion).
The stability and lifetime of this zwitterionic intermediate are influenced by several factors:
Substituents: Electron-donating groups on the imine and electron-withdrawing groups on the ketene can stabilize the charges and influence the rate of ring closure. organic-chemistry.org
Solvent: Polar solvents can stabilize the charged intermediate, potentially favoring the stepwise pathway. nih.gov
The subsequent step is an intramolecular nucleophilic attack of the enolate carbon on the iminium carbon, a conrotatory electrocyclic ring closure that forms the four-membered ring. wikipedia.org The competition between this ring-closure and the potential for bond rotation around the newly formed single bond determines the stereochemical outcome (cis vs. trans) of the 3-ethyl and 4-phenyl substituents. organic-chemistry.org
While the zwitterionic pathway is prevalent for ketene-imine cycloadditions, some cycloaddition reactions can proceed through diradical intermediates. nih.gov The formation of a diradical intermediate would involve the homolytic formation of a single bond between the reactants, resulting in a species with two unpaired electrons.
In the context of azetidin-2-one formation, a diradical mechanism is considered less common but remains a theoretical possibility, particularly under photochemical conditions or with specific reactant pairings that favor radical processes. nih.gov The subsequent reactivity of a diradical intermediate would involve radical recombination (spin inversion followed by ring closure) to form the final product. The presence of such an intermediate could also lead to side reactions if the radical centers are trapped or undergo alternative reaction pathways. nih.gov
Direct observation of the short-lived intermediates in these cycloadditions is challenging. Therefore, their existence and structure are often inferred from kinetic data, stereochemical outcomes, and, most powerfully, through computational and spectroscopic methods.
Computational Studies: Density Functional Theory (DFT) calculations are widely used to model the reaction pathways. nih.govresearchgate.net These studies can map the potential energy surface of the reaction, helping to locate transition states and intermediates for both concerted and stepwise mechanisms. nih.govmdpi.com By comparing the calculated activation energies, researchers can predict which pathway is more favorable.
Spectroscopic Probing: Advanced spectroscopic techniques can provide evidence for reaction intermediates. nih.gov For example, time-resolved spectroscopy can be used to detect transient species. While specific spectroscopic data on the intermediates leading to this compound is not readily available, studies on analogous systems utilize methods like Mössbauer spectroscopy to characterize intermediates in complex enzymatic reactions that form similar cyclic products. nih.gov
Ring Strain and its Impact on Reactivity
The azetidin-2-one ring is characterized by significant ring strain, estimated to be comparable to that of aziridines (approximately 105 kJ mol⁻¹). imperial.ac.ukmorressier.com This strain arises from the deviation of bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries.
This inherent strain has a profound impact on the chemical reactivity of this compound:
Enhanced Carbonyl Reactivity: The amide bond within the β-lactam ring is significantly more susceptible to nucleophilic attack than a typical, unstrained acyclic amide. This is because cleavage of the C-N bond relieves the ring strain, providing a strong thermodynamic driving force for ring-opening reactions. This heightened reactivity is the basis for the mechanism of action of penicillin antibiotics.
Site of Cleavage: Nucleophilic attack can lead to the cleavage of either the C2-N1 bond or the C2-C3 bond, depending on the nature of the nucleophile and reaction conditions.
The strain predisposes the molecule to ring-opening and ring-expansion reactions, making it a versatile synthetic building block. imperial.ac.ukmorressier.com
Mechanisms of Rearrangement Reactions
The strain energy within the azetidin-2-one ring can be harnessed as a driving force for various rearrangement reactions, leading to the formation of larger, more complex heterocyclic structures.
Stereochemical Control in Azetidin 2 One Synthesis
Diastereoselective Synthetic Strategies
Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another, namely the cis or trans isomer. The primary route for constructing the azetidin-2-one (B1220530) ring is the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine. researchgate.net The stereochemical outcome of this reaction is not concerted and proceeds through a zwitterionic intermediate, the conformation of which dictates the final product stereochemistry. organic-chemistry.org
The Staudinger reaction between an ethylketene (derived from butyryl chloride) and a phenyl-substituted imine is the most direct route to the 3-Ethyl-4-phenylazetidin-2-one scaffold. The reaction initiates with the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org This intermediate can exist in conformations that lead to either the cis or trans product upon cyclization.
The stereochemical outcome is determined by the competition between two pathways:
Direct Ring Closure: Immediate cyclization of the initially formed zwitterion, which typically leads to the cis-β-lactam. organic-chemistry.org
Isomerization then Closure: Rotation around the C-N single bond in the zwitterionic intermediate can occur before ring closure. This rotation often relieves steric strain, and subsequent cyclization leads to the thermodynamically more stable trans-β-lactam. researchgate.net
Therefore, reaction conditions and substrate electronics that favor rapid ring closure will yield predominantly cis products, while conditions that allow for equilibration of the intermediate will favor the trans isomer.
The balance between direct cyclization and isomerization is heavily influenced by the steric and electronic nature of the substituents on both the ketene and imine precursors. rsc.org
Electronic Effects: A general principle has been established that governs the stereochemical outcome based on the electronic properties of the reactants. organic-chemistry.org
Electron-donating groups on the ketene (like the ethyl group) and electron-withdrawing groups on the imine (e.g., an N-tosyl or N-triflyl group) accelerate the rate of direct ring closure. This kinetic control favors the formation of the cis-3-Ethyl-4-phenylazetidin-2-one . organic-chemistry.orgnih.gov
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing the zwitterionic intermediate to equilibrate to its more stable conformation, which then cyclizes to form the trans-3-Ethyl-4-phenylazetidin-2-one . organic-chemistry.org
Steric Effects: The steric bulk of the substituents also plays a crucial role. Increased steric hindrance between the substituents in the cis configuration can disfavor the transition state leading to the cis product, thereby promoting the formation of the trans isomer. In the synthesis of this compound, the interaction between the C-3 ethyl group and the C-4 phenyl group is a key determinant of the diastereomeric ratio.
A powerful strategy for inducing diastereoselectivity involves the temporary incorporation of a chiral auxiliary. sigmaaldrich.com This stereogenic unit is covalently attached to one of the reactants (either the ketene or imine precursor) and directs the cycloaddition to favor one diastereomer. After the reaction, the auxiliary can be cleaved to yield the non-racemic product.
Commonly used auxiliaries in β-lactam synthesis include:
Evans-type Oxazolidinones: When attached to the ketene precursor (e.g., as an N-butyryloxazolidinone), the bulky substituent on the oxazolidinone ring effectively shields one face of the resulting ketene, forcing the imine to approach from the less hindered side. nih.gov
Sugar-derived Auxiliaries: Chiral imines can be prepared from amino sugars like D-(+)-glucose. The inherent chirality of the sugar backbone directs the ketene addition with very high diastereoselectivity, typically favoring cis-β-lactams. nih.gov
Amino Acid-derived Auxiliaries: Chiral amino acids, such as D-phenylalanine ethyl ester, can be used to form chiral Schiff bases. These imines can undergo asymmetric Staudinger cycloaddition to yield β-lactams as single stereoisomers. nih.gov
Enantioselective Synthesis
While diastereoselective methods control the relative stereochemistry (cis vs. trans), enantioselective synthesis aims to produce a single enantiomer of a specific diastereomer. This is achieved either through catalysis with a chiral agent or by using starting materials that are themselves enantiopure.
The development of catalytic, asymmetric methods for β-lactam synthesis is of significant interest. In the context of the Staudinger reaction, chiral nucleophilic catalysts have been employed to achieve high enantioselectivity. acs.org This approach often involves an "umpolung" or reversal of polarity of the ketene.
The mechanism proceeds as follows:
A chiral nucleophilic catalyst (e.g., a chiral amine or N-heterocyclic carbene) attacks the ketene to form a chiral zwitterionic enolate. nih.gov
This chiral enolate then adds to the prochiral imine in a highly face-selective manner, controlled by the chiral environment of the catalyst.
Subsequent intramolecular ring closure and catalyst release afford the enantioenriched β-lactam.
Research by Lectka and coworkers demonstrated a highly effective catalytic system for the reaction of ketenes with electron-deficient imines. For ethylketene, a direct precursor for the "3-Ethyl" moiety of the target compound, excellent enantioselectivity and high diastereoselectivity for the cis isomer were achieved. acs.org
Table 1: Enantioselective Catalysis in the Synthesis of a 3-Ethyl-azetidin-2-one Analog Data from a representative reaction of ethylketene with an imino ester catalyzed by a chiral nucleophile. acs.org
| Catalyst | Ketene Precursor | Imine | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee) |
| Chiral Amine | Butyryl Chloride | Imino Ester | 57 | >95:5 | 99 |
An alternative to external catalysts is the use of enantiopure starting materials where the chirality is embedded within the reactant's framework. This "chiral pool" approach leverages readily available chiral molecules, such as amino acids, to construct the desired enantiomer of the azetidinone. iitk.ac.in
For instance, a chiral α-amino acid can be converted into a corresponding chiral β-amino alcohol. Intramolecular cyclization of this precursor, often via methods like the Mitsunobu reaction, can yield an enantiopure azetidinone. iitk.ac.in To synthesize a specific enantiomer of this compound, one could start from an enantiopure precursor like (2R,3S)-3-amino-2-phenylpentanoic acid or a related chiral building block, where the stereocenters that will become C3 and C4 are already set. The cyclization step then forms the β-lactam ring while preserving the pre-existing stereochemistry. This method ensures high enantiopurity in the final product, as the stereochemical information is carried through from the initial chiral starting material.
Resolution Techniques for Enantiomer Separation
The separation of enantiomers from a racemic mixture of this compound is a critical step in obtaining stereochemically pure compounds. Common and effective methods for the resolution of β-lactam enantiomers include enzymatic kinetic resolution and chiral chromatography.
Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as the unreacted substrate). Lipases from organisms such as Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica have proven highly effective in the resolution of azetidin-2-one derivatives. nih.govresearchgate.netnih.gov For instance, in a process analogous to the resolution of similar β-lactams, a lipase (B570770) can catalyze the enantioselective acylation or hydrolysis of one enantiomer. nih.gov The reaction is typically carried out in an organic solvent, with an acyl donor like vinyl acetate (B1210297), and is allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess (ee) for both the resulting product and the remaining unreacted starting material. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction strength leads to different retention times, allowing for their separation. The choice of the CSP and the mobile phase is crucial for achieving effective resolution of azetidin-2-one enantiomers.
Determination of Stereochemistry
Once separated, or as a means to analyze the stereochemical outcome of a synthesis, the relative and absolute configuration of the stereoisomers of this compound must be determined. Spectroscopic methods and X-ray crystallography are the principal techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of 3,4-disubstituted azetidin-2-ones. The distinction between cis and trans diastereomers is reliably made by analyzing the vicinal coupling constant (³J) between the protons at the C3 and C4 positions of the β-lactam ring. nih.gov
The magnitude of the ³JH3-H4 coupling constant is dependent on the dihedral angle between the C3-H and C4-H bonds, as described by the Karplus relationship. blogspot.com
For the cis isomer , the H3 and H4 protons are on the same face of the ring, resulting in a smaller dihedral angle and a larger coupling constant, typically observed in the range of 4.0–6.0 Hz . researchgate.net
For the trans isomer , the H3 and H4 protons are on opposite faces of the ring, leading to a dihedral angle approaching 90° and a significantly smaller coupling constant, generally ≤ 3.0 Hz . researchgate.net
This clear differentiation in coupling constants is a well-established and diagnostic criterion in β-lactam chemistry for assigning relative configuration. researchgate.net
| Relative Stereochemistry | Typical ³JH3-H4 Value (Hz) | Dihedral Angle (approx.) |
|---|---|---|
| cis | > 4.0 | ~0-30° |
| trans | ≤ 3.0 | ~90° |
X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structure, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov This technique is unparalleled for assigning both the relative (cis/trans) and, for enantiopure samples, the absolute stereochemistry of chiral centers. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which a complete molecular structure can be built. For this compound, a crystallographic analysis would confirm the relative positions of the ethyl and phenyl groups, definitively establishing the cis or trans configuration.
If an enantiomerically pure crystal is analyzed, the method can also determine the absolute configuration (e.g., (3R,4S) or (3S,4R)). This is often achieved by analyzing anomalous dispersion effects, with the resulting structure refined against the Flack parameter, where a value close to zero confirms the correct absolute stereochemical assignment. nih.gov While specific crystallographic data for this compound is not available in the public domain, Table 2 provides an illustrative example of the type of data obtained from such an analysis for a representative 3,4-disubstituted β-lactam. mdpi.com
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₁H₁₃NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.125 |
| b (Å) | 25.911 |
| c (Å) | 12.356 |
| β (°) | 93.15 |
| Volume (ų) | 1958.1 |
Stereoelectronic Effects in Azetidin-2-one Systems
The chemical reactivity of the β-lactam ring in compounds like this compound is profoundly influenced by stereoelectronic effects. These effects arise from the specific spatial arrangement of orbitals and electron density within the molecule. The reactivity of the four-membered ring, particularly its susceptibility to nucleophilic attack at the carbonyl carbon, is largely governed by a combination of ring strain and amide resonance stabilization. youtube.com
In a typical, acyclic amide, the nitrogen atom is sp²-hybridized and planar, allowing for effective delocalization of its lone pair of electrons into the carbonyl π-system. This resonance stabilization reduces the electrophilicity of the carbonyl carbon. However, in an azetidin-2-one, the geometric constraints of the four-membered ring force the nitrogen atom to adopt a more pyramidal (less planar) geometry. youtube.comnih.gov
Chemical Transformations and Derivatization Strategies of Azetidin 2 Ones
Ring Opening Reactions
The cleavage of the strained four-membered ring is a characteristic reaction of azetidin-2-ones. This can be initiated by a variety of reagents and conditions.
Acid-Mediated Ring Opening Mechanisms
While specific studies on 3-Ethyl-4-phenylazetidin-2-one are not available, the acid-mediated ring opening of 4-aryl-azetidin-2-ones is a known transformation. It is anticipated that in the presence of a strong acid, such as triflic acid, this compound would undergo protonation of the carbonyl oxygen. This would be followed by the cleavage of the C4-N bond, facilitated by the stability of the resulting benzylic carbocation at the C4 position. Subsequent reaction with a nucleophile, or rearrangement, would lead to the final ring-opened product. For related 4-aryl-β-lactams, this reaction has been shown to yield cinnamamides.
Nucleophile-Induced Ring Cleavage (e.g., Acyl-Nitrogen Bond Fission)
The most common mode of ring-opening for β-lactams is the nucleophile-induced cleavage of the acyl-nitrogen bond (C2-N bond). This reactivity is the basis for the mode of action of β-lactam antibiotics. It is expected that this compound would react with various nucleophiles, such as amines, alkoxides, and thiolates. The reaction would proceed via nucleophilic attack on the carbonyl carbon (C2), leading to a tetrahedral intermediate which then collapses, cleaving the C2-N bond and opening the ring to form a β-amino acid derivative. The rate and facility of this reaction would be dependent on the nature of the nucleophile and the reaction conditions.
Reductive Ring Opening (e.g., with Sodium Borohydride)
The amide functionality of the azetidin-2-one (B1220530) ring is generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) under standard conditions. Sodium borohydride is typically used for the reduction of aldehydes and ketones. To achieve reductive ring opening of a β-lactam such as this compound, a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would likely be required. adichemistry.commasterorganicchemistry.comwikipedia.orgyoutube.com The reaction with LiAlH₄ would be expected to reduce the amide to an amine, which in the case of a cyclic amide, would result in the ring opening to afford the corresponding 3-amino-1-phenylbutanol derivative.
Photochemical Ring Opening and Subsequent Functionalization
The photochemical behavior of this compound has not been specifically documented. However, studies on other β-lactam containing molecules have shown that photolysis can lead to ring cleavage. For some β-lactam antibiotics, photolytic degradation primarily involves hydrolysis of the β-lactam ring. It is plausible that UV irradiation of this compound could induce cleavage of the strained ring, potentially leading to a variety of rearranged or fragmented products, depending on the solvent and other reaction conditions.
Strain-Induced Ring Opening Phenomena
The inherent ring strain of the azetidin-2-one core is a driving force for many of its reactions. While not a reaction initiated by a specific reagent, this strain lowers the activation energy for ring-opening processes. In the context of this compound, this strain would make the lactam amide bond more susceptible to cleavage by acids, bases, and nucleophiles compared to a non-strained acyclic amide. Thermal decomposition of β-lactams can also occur, driven by the release of ring strain, though the specific conditions for this compound are not reported.
Functional Group Modifications on the Azetidin-2-one Core
Beyond ring-opening reactions, derivatization of the azetidin-2-one core, while keeping the ring intact, is a key strategy for modifying its properties. For this compound, several positions are available for functionalization.
One common modification is N-alkylation or N-acylation at the nitrogen atom. This can be achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride. Such modifications can significantly alter the biological and chemical properties of the molecule.
Another potential site for modification is the ethyl group at the C3 position. While the C-H bonds of the ethyl group are generally unreactive, they could potentially be functionalized through radical reactions or by using powerful organometallic bases to deprotonate the α-carbon, followed by reaction with an electrophile. However, such reactions would likely require specific activating groups to be synthetically viable.
Alkylation and Arylation Reactions
Alkylation and arylation reactions on the azetidin-2-one core can typically occur at two primary locations: the nitrogen atom (N-1) and the carbon atom alpha to the carbonyl group (C-3).
N-Alkylation and N-Arylation: The nitrogen atom of an N-unsubstituted or N-H azetidin-2-one is nucleophilic and can be readily alkylated or arylated. This reaction is fundamental for introducing a wide variety of substituents, which can modulate the molecule's biological activity and physicochemical properties. The general approach involves the deprotonation of the nitrogen using a suitable base to form an amide anion, which then acts as a nucleophile to attack an alkyl or aryl halide. The choice of base and solvent is critical to the success of the reaction, with common systems including sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org
C-3 Alkylation: Alkylation at the C-3 position requires the formation of an enolate or an equivalent carbanionic intermediate. For a substrate like this compound, which already bears a substituent at C-3, further alkylation at this position is challenging and less common. However, for related β-lactams with a proton at C-3, deprotonation with a strong base such as lithium diisopropylamide (LDA) generates a nucleophilic enolate that can react with various electrophiles, including alkyl halides. This process allows for the introduction of new side chains at the C-3 position. nih.gov The stereochemical outcome of C-3 alkylation is a critical aspect, often controlled by the existing stereocenters on the ring. nih.gov
Table 1: Representative Alkylation Conditions for Azetidin-2-one Scaffolds
| Position | Substrate Type | Reagents | Base | Solvent | Product |
|---|---|---|---|---|---|
| N-1 | N-H Azetidin-2-one | Alkyl Bromide | NaH | THF | N-Alkyl Azetidin-2-one |
| N-1 | N-H Indazole | Alkyl Halide | K₂CO₃ | DMF | N-Alkyl Indazole |
| C-3 | 3-H Azetidin-2-one | Benzyl Bromide | LDA | THF | 3-Benzyl Azetidin-2-one |
Silyl (B83357) Protection and Deprotection Strategies
In multi-step syntheses involving azetidin-2-ones, the protection of reactive functional groups is often necessary. The lactam nitrogen, if unsubstituted, is a common site for protection. Silyl ethers are also frequently used to protect hydroxyl groups that may be present on substituents attached to the β-lactam core.
Silyl Protection: The nitrogen atom of the β-lactam ring can be protected by reacting it with a silylating agent, such as a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) or a silyl triflate (e.g., tert-butyldimethylsilyl triflate, TBSOTf), typically in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole (B134444). harvard.edu This forms an N-silyl lactam, which is significantly more stable under certain reaction conditions and less prone to undergoing undesired side reactions. For example, hindered N-silylamines have been shown to be effective protecting groups for the labile nitrogen atom in the related aziridine (B145994) framework. nih.gov
Table 2: Common Silyl Protection and Deprotection Reagents
| Process | Silyl Group | Typical Reagent(s) | Key Features |
|---|---|---|---|
| Protection | TBDMS, TES, TIPS | Silyl Chloride (R₃SiCl) + Imidazole/Et₃N | Versatile, wide range of stabilities available. |
| Deprotection | TBDMS, TES, TIPS | Tetrabutylammonium Fluoride (TBAF) | Highly effective, mild, most common method. |
| Deprotection | TBDMS, TES, TIPS | Hydrofluoric Acid (HF) / Pyridine | Stronger conditions, useful for more robust silyl groups. |
| Deprotection | TBDMS, TES, TIPS | Acetic Acid (AcOH) / H₂O | Acid-catalyzed hydrolysis, generally slower. |
Olefination Reactions at C-3 (e.g., Peterson Olefination)
The introduction of an exocyclic double bond at the C-3 position of the azetidin-2-one ring creates a synthetically useful 3-methylene-β-lactam. The Peterson olefination is a powerful method for converting ketones and aldehydes into alkenes and represents a silicon-based alternative to the Wittig reaction. organicreactions.orgwikipedia.org
To apply this reaction to the azetidin-2-one scaffold, a precursor with a ketone at the C-3 position (a 3-oxo-azetidin-2-one) would be required. The reaction proceeds via the addition of an α-silyl carbanion to the C-3 carbonyl group, forming a β-hydroxysilane intermediate. organic-chemistry.org A key advantage of the Peterson olefination is that the stereochemical outcome of the subsequent elimination step can be controlled by the choice of conditions. wikipedia.orglscollege.ac.in
Basic Conditions: Treatment of the β-hydroxysilane intermediate with a base (e.g., potassium hydride, KH) results in a syn-elimination, where the silyl group and the hydroxyl group depart from the same face of the molecule. organic-chemistry.org
Acidic Conditions: In contrast, treatment with an acid (e.g., sulfuric acid or a Lewis acid) leads to an anti-elimination, where the two groups depart from opposite faces. organic-chemistry.org
This stereochemical control allows for the selective formation of either the (E)- or (Z)-alkene from the same intermediate, although for an exocyclic double bond, only one product is possible. The reaction is driven by the formation of a strong silicon-oxygen bond in the byproduct (a siloxane), which is often volatile and easily removed. organic-chemistry.org While syntheses of 3-oxo-azetidin-ones are less common than other derivatives, they serve as key precursors for this type of olefination. nih.gov
Ring Expansions and Contractions
The inherent ring strain of the four-membered β-lactam makes it a suitable substrate for ring expansion and a target for synthesis via ring contraction. wikipedia.orgrsc.org These transformations provide access to other important classes of nitrogen-containing heterocycles.
Ring Expansions: Azetidin-2-ones can be converted into larger, five- or six-membered heterocyclic systems. These reactions often proceed through the cleavage of one of the ring bonds, followed by intramolecular cyclization. For instance, acid-mediated ring expansion of certain 2,2-disubstituted azetidines can yield 1,3-oxazinan-2-ones, which are six-membered rings. imperial.ac.ukmorressier.com Another strategy involves the ring-expansion of 4-(arylimino)-β-lactams, which can rearrange to form 5-aryliminopyrrolidin-2-ones (five-membered rings) upon treatment with a cyanide catalyst. nih.gov Such transformations leverage the strain energy of the β-lactam to drive the formation of a more stable, larger ring system.
Ring Contractions: The synthesis of the azetidine (B1206935) core itself can be achieved through the ring contraction of larger, more readily available heterocycles. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones (five-membered rings). nih.gov This reaction proceeds via a one-pot nucleophilic addition-ring contraction mechanism, where various nucleophiles (alcohols, phenols, anilines) can be incorporated into the final azetidine product in the presence of a base like potassium carbonate. nih.gov This approach provides a robust and efficient route to highly functionalized azetidine derivatives. rsc.org
Table 3: Summary of Ring Expansion and Contraction Reactions
| Transformation | Starting Ring | Product Ring | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Ring Expansion | Azetidine carbamate | 1,3-Oxazinan-2-one | Brønsted Acid | imperial.ac.uk |
| Ring Expansion | 4-(Arylimino)-β-lactam | Pyrrolidin-2-one | Tetrabutylammonium cyanide (Bu₄NCN) | nih.gov |
| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | N-Sulfonylazetidine | K₂CO₃, Nucleophile (e.g., ROH) | nih.gov |
Computational Chemistry and Structure Activity Relationship Sar Studies on Azetidin 2 Ones
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For azetidin-2-ones, these methods are particularly useful for elucidating reaction mechanisms and understanding the nature of the chemical bonds within the strained four-membered ring.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It has been widely applied to study the synthesis of azetidin-2-ones, most notably through the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. DFT calculations are instrumental in mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies, thereby elucidating the reaction pathway.
For the synthesis of a 3,4-disubstituted azetidinone such as 3-Ethyl-4-phenylazetidin-2-one, a key outcome is the stereoselectivity of the reaction, which determines whether the cis or trans isomer is formed. DFT studies have shown that the reaction's performance and stereochemical outcome are often dictated by the electrocyclic ring-closing step rather than the initial nucleophilic attack. mdpi.com By calculating the energies of the transition states leading to the cis and trans products, DFT can predict which isomer is kinetically favored under specific reaction conditions.
Table 1: Key Applications of DFT in Analyzing Azetidin-2-one (B1220530) Synthesis
| Area of Investigation | Insights Provided by DFT | Relevance to this compound |
|---|---|---|
| Reaction Pathway | Identifies transition states and intermediates in the cycloaddition process. | Elucidates the stepwise vs. concerted nature of its formation. |
| Stereoselectivity | Calculates activation energy barriers for the formation of cis and trans isomers. | Predicts the diastereomeric ratio based on the relative stability of transition states. |
| Substituent Effects | Models how electronic and steric properties of substituents (e.g., ethyl and phenyl groups) influence reaction rates and selectivity. | Explains how the ethyl group at C3 and phenyl group at C4 guide the stereochemical outcome. |
| Ring Stability & Reactivity | Computes the energies associated with ring-opening reactions, providing insights into the stability of the β-lactam ring. nih.gov | Predicts the susceptibility of the N1-C2 amide bond to cleavage by nucleophiles. nih.gov |
DFT calculations thus serve as a predictive tool to rationalize experimental findings and to optimize synthetic strategies for obtaining desired stereoisomers of this compound.
Electron Localization Function (ELF) Quantum Topological Analysis
The Electron Localization Function (ELF) is a quantum topological analysis tool that provides a visual representation of electron pairing in a molecule. It is particularly effective for understanding the changes in chemical bonding that occur during a chemical reaction.
ELF analysis has been successfully applied to the Staudinger synthesis of azetidin-2-ones to visualize the bond formation process. It allows researchers to follow the electronic reorganization from the reactants (imine and ketene) through the transition state to the final β-lactam product. This method offers a more detailed picture than traditional orbital-based analyses, explaining experimental stereoselectivity by showing the precise sequence of bond formation and the electronic shifts that govern the conrotatory ring closure.
For this compound, an ELF analysis of its synthesis would map the formation of the C3-C4 and N1-C2 bonds, providing a clear depiction of the electronic events that determine the final cis or trans arrangement of the ethyl and phenyl substituents.
Conformational Analysis and Molecular Dynamics Simulations
While the azetidin-2-one ring is a relatively small cyclic system, its conformation and the dynamics of its substituents are crucial for its interaction with biological targets.
Analysis of Ring Conformations (e.g., Envelope Conformation)
The four-membered azetidin-2-one ring is subject to significant angle strain. X-ray crystallographic studies of various monocyclic azetidinones have concluded that the ring is often essentially planar. globalresearchonline.net In some cases, slight deviations from planarity are observed, where one atom (commonly the nitrogen) puckers slightly out of the plane defined by the other three atoms. globalresearchonline.net
While larger rings like cyclopentane (B165970) readily adopt puckered conformations such as the "envelope," a stable, deeply puckered envelope conformation is less characteristic for the strained four-membered azetidinone ring. Computational analysis using geometry optimization can precisely quantify the degree of planarity or non-planarity. For this compound, such calculations would determine the exact bond angles, bond lengths, and dihedral angles, revealing whether the lowest energy state corresponds to a perfectly planar ring or one with a minor pucker.
Understanding Flexibility and Rigidity of the Azetidinone Ring
The azetidinone ring itself is considered relatively rigid due to the combination of ring strain and the partial double-bond character of the N1-C2 amide bond. However, the substituents attached to the ring possess significant conformational freedom.
Molecular dynamics (MD) simulations are a powerful technique to study the dynamic behavior of molecules over time. tandfonline.commdpi.com An MD simulation of this compound in a solvent like water would provide critical insights into:
Substituent Dynamics: The rotational freedom and preferred orientations of the ethyl group at C3 and the phenyl group at C4.
Ring Fluctuations: While the ring is rigid, MD can capture small-amplitude vibrations and fluctuations around its equilibrium geometry.
Solvent Interactions: How interactions with surrounding solvent molecules influence the conformation and dynamics of the entire molecule.
MD simulations are particularly relevant when studying how a molecule like this compound might fit into the active site of a protein. The simulations can reveal which conformations are energetically accessible and how the molecule's shape can adapt to a binding pocket. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a class of compounds like azetidin-2-ones, QSAR can be used to predict the therapeutic potential of new derivatives and guide synthetic efforts toward more potent molecules. chemisgroup.usijrar.orgresearchgate.net
A QSAR study involving this compound would typically involve the following steps:
Data Set Assembly: A series of analogues would be synthesized where the ethyl and phenyl groups, as well as the substituent on the ring nitrogen, are systematically varied. The biological activity (e.g., antibacterial, anticancer, or anticonvulsant) of each compound would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Development: Statistical methods are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.
Table 2: Representative Molecular Descriptors for a QSAR Study of Azetidin-2-one Analogues
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Topological | Balaban index (J), Molecular Connectivity Indices (¹χv) nih.gov | Describes the size, shape, and degree of branching of the molecule. |
| Electronic | Dipole moment, Partial charges on atoms | Quantifies the electronic distribution and polarity of the molecule. |
| Steric / 3D | Molecular volume, Surface area, Steric fields (from CoMFA*) | Describes the three-dimensional shape and bulk of the molecule. ijrar.org |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which affects its ability to cross cell membranes. |
*CoMFA: Comparative Molecular Field Analysis, a 3D-QSAR technique.
For instance, a QSAR study on antimicrobial azetidinones might reveal that increased lipophilicity and the presence of an electron-withdrawing group on the C4-phenyl ring are correlated with higher activity. researchgate.net Such a model could then be used to predict the activity of a novel, unsynthesized derivative of this compound, prioritizing the synthesis of the most promising candidates.
Development of QSAR Models for Azetidinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of compounds with their biological activities. For azetidin-2-one derivatives, various 2D and 3D QSAR models have been developed to predict their efficacy against different biological targets.
Researchers have successfully built QSAR models for diverse activities, including antimicrobial and anticancer effects. For instance, a 2D-QSAR analysis was performed on a series of substituted 2-azetidinone derivatives to evaluate their antibacterial activity against Bacillus subtilis. In such studies, a dataset of molecules with known activities is compiled, and statistical methods like multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) regression are employed to create a predictive equation. The robustness of these models is typically validated by high correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), often with values greater than 0.7 indicating a reliable model.
Similarly, QSAR models have been developed for azetidinones derived from dapsone (B1669823) to predict their antibacterial activity against Escherichia coli and Staphylococcus aureus. These models utilized quantum chemical descriptors and demonstrated excellent statistical performance, with determination coefficients (R²) exceeding 0.98. The development process involves calculating various descriptors for a training set of molecules and then using the derived model to predict the activity of a separate test set of compounds to ensure its predictive power.
Correlation with Physicochemical Descriptors (e.g., Topological Parameters, Molecular Connectivity Indices)
The predictive power of QSAR models hinges on the selection of relevant physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. For azetidin-2-one derivatives, studies have shown that biological activity is significantly correlated with several types of descriptors.
Key descriptors identified in QSAR studies of azetidinones include:
Topological Parameters: These describe the connectivity of atoms in a molecule. The Balaban index (J) has been shown to govern the antimicrobial activities of certain 2-azetidinone derivatives.
Molecular Connectivity Indices: These indices, such as the valence zero and first-order molecular connectivity indices (⁰χv and ¹χv), also relate to the branching and connectivity of the molecule and have been linked to antibacterial and antifungal activities.
Quantum Chemical Descriptors: Properties like dipole moment (μ), global softness (σ), and electronegativity (χ) have been identified as crucial for the antibacterial activity of dapsone-derived azetidinones.
Other Descriptors: Atomic valence connectivity index, element counts, electro-topological state (E-state) contributions, and alignment-independent descriptors have also been found to be primarily responsible for the biological activity in some series of 2-azetidinones.
The correlation of these descriptors with biological activity helps in understanding the structural requirements for a compound to be effective. For example, a QSAR study might reveal that increasing a specific topological index while decreasing the dipole moment could lead to a more potent compound.
| Descriptor Type | Specific Descriptor Example | Correlated Biological Activity | Reference |
|---|---|---|---|
| Topological Parameters | Balaban index (J) | Antimicrobial | |
| Molecular Connectivity Indices | Valence zero/first order indices (⁰χv, ¹χv) | Antibacterial, Antifungal | |
| Quantum Chemical | Dipole moment (μ) | Antibacterial | |
| Electro-topological | SddsN(nitro)E-index | Antibacterial |
3D-QSAR Methodologies
Three-dimensional QSAR (3D-QSAR) methodologies extend the principles of QSAR by considering the three-dimensional properties of molecules. These methods require the alignment of the studied compounds and provide a more detailed understanding of the steric and electrostatic field requirements for optimal interaction with a biological target.
Pharmacophore modeling and atom-based 3D-QSAR are powerful techniques applied to azetidin-2-one derivatives. In one study targeting tubulin polymerization, a five-point common pharmacophore hypothesis was generated for a series of 71 azetidin-2-one compounds. This model helps to identify the key chemical features (like hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement necessary for activity. The resulting 3D-QSAR models, developed using a training set and validated with a test set, offer visual representations of where bulky groups or specific electronic features might enhance or diminish activity. These studies have indicated that the addition of bulky groups at certain positions, such as the phenyl ring, can contribute to an increase in anticancer and anti-inflammatory activity.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These studies are crucial for understanding the mechanism of action of azetidin-2-one derivatives and for designing new, more potent inhibitors.
Prediction of Molecular Interactions with Biological Targets
Molecular docking has been widely used to study azetidin-2-one derivatives against various biological targets, including enzymes and receptors involved in cancer, bacterial infections, and depression. The process involves placing the 3D structure of the azetidinone derivative into the active site of the target protein and calculating a "docking score," which estimates the binding affinity.
For example, docking studies have been performed on azetidin-2-ones with targets such as:
Tubulin: To investigate anticancer activity, azetidin-2-ones have been docked into the colchicine (B1669291) binding site of β-tubulin. These studies revealed important interactions, such as those between a trimethoxy benzene (B151609) moiety and amino acid residues like Cys241 and Val318, which are crucial for activity.
Epidermal Growth Factor Receptor (EGFR): As potential anti-proliferative agents, novel azetidin-2-one derivatives were docked into the erlotinib (B232) binding site of the EGFR tyrosine kinase domain. The results identified compounds with binding scores comparable to or better than the reference ligand, indicating satisfactory binding contact.
Monoamine Oxidase A (MAO-A): To explore antidepressant potential, indole-bearing azetidine (B1206935) derivatives were docked into the active site of the MAO-A enzyme to predict intermolecular interactions.
Enoyl-acyl carrier protein (enoyl-ACP) reductase: In the search for antitubercular agents, docking studies showed that azetidin-2-one derivatives could form hydrogen bonding interactions with this key enzyme.
These predictions of binding modes and affinities are fundamental in the rational design of new drugs, allowing for the pre-screening of virtual compounds before undertaking costly and time-consuming synthesis.
| Biological Target | Therapeutic Area | Key Interacting Residues (Example) | Reference |
|---|---|---|---|
| β-tubulin (colchicine site) | Anticancer | Cys241, Val318 | |
| EGFR Tyrosine Kinase | Anticancer | Not specified | |
| Monoamine Oxidase A (MAO-A) | Antidepressant | Not specified | |
| Enoyl-acyl carrier protein (enoyl-ACP) reductase | Antitubercular | Not specified | |
| Protein Kinase C θ | Anticancer | Not specified |
Insights into Structural Determinants for in vitro Binding Characteristics
Beyond predicting interactions, molecular modeling provides valuable insights into the specific structural features of azetidin-2-one derivatives that determine their binding characteristics. The conformation, stereochemistry, and nature of substituents on the azetidinone ring are critical.
Studies on azetidin-2-one derivatives as thrombin inhibitors revealed key structural determinants for activity:
A substituent at the C-4 position of the ring was found to be essential for good inhibitory properties.
The stereochemistry at the C-3 and C-4 positions is crucial, with a trans relationship between the substituents being superior to a cis arrangement for activity.
The nature of the substituents plays a significant role in selectivity. Polar substituents at the C-4 position were shown to enhance the selectivity for thrombin over other proteases like plasmin.
These findings, derived from comparing the activity of a series of systematically modified compounds, highlight how subtle changes in the 3D structure can lead to significant differences in biological activity and selectivity. This knowledge is invaluable for optimizing lead compounds into clinical candidates.
Applications in Organic Synthesis As a Versatile Building Block
Utility of Azetidin-2-ones as Key Intermediates
Azetidin-2-ones, also known as β-lactams, are recognized as valuable synthons for a multitude of organic molecules. nih.govresearchgate.net Their utility stems from the significant strain energy associated with the four-membered ring, which can be strategically exploited to drive various chemical transformations. nih.gov While their historical significance is rooted in the synthesis of β-lactam antibiotics, contemporary organic chemistry has expanded their application into numerous other areas. researchgate.net
Methodologies leveraging the β-lactam nucleus are often referred to as 'the β-lactam synthon method'. nih.govrsc.org This approach involves the selective cleavage of the strained ring, which, when coupled with further transformations, allows chemists to construct complex target molecules that may not even contain a β-lactam ring in their final structure. nih.gov Enantiomerically pure β-lactams serve as crucial intermediates for synthesizing a wide range of biologically significant compounds, including aromatic β-amino acids, peptides, polyamines, and amino sugars. researchgate.net
Synthesis of Complex Molecules and Natural Product Derivatives
The unique reactivity of the azetidin-2-one (B1220530) ring makes it an ideal starting point for the synthesis of intricate molecular structures, including derivatives of important natural products.
The 4-phenylazetidin-2-one (B1582041) scaffold is a critical component in the semi-synthesis of one of the most important anticancer drugs, Taxol® (paclitaxel). nbinno.comnih.gov The biological activity of Taxol is heavily dependent on the side chain attached at the C-13 position of its complex core, known as baccatin (B15129273) III. This side chain is N-benzoyl-(2R,3S)-3-phenylisoserine. Azetidin-2-one derivatives with specific substitutions at the C3 and C4 positions are key precursors for the stereoselective synthesis of this side chain. nbinno.com
Table 1: Key Azetidin-2-one Intermediates in Taxol Side Chain Synthesis
| Intermediate Compound | Role in Synthesis |
|---|---|
| (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone | Precursor with protected hydroxyl group to ensure correct stereochemistry. |
Azetidin-2-ones are excellent precursors for β-amino acids. researchgate.net The hydrolytic cleavage of the N1-C2 amide bond within the β-lactam ring directly yields a β-amino acid. researchgate.net This transformation is a cornerstone of the β-lactam synthon method and provides a reliable route to these important non-proteinogenic amino acids. researchgate.netmdpi.com Chiral β-lactams, such as derivatives of 3-Ethyl-4-phenylazetidin-2-one, can be converted into optically pure β-amino acids. These are valuable components in the synthesis of peptides and peptidomimetics, as their incorporation can confer resistance to enzymatic degradation.
Furthermore, the versatility of the azetidin-2-one ring extends to the synthesis of other amino acid derivatives. Through reductive cleavage and other functional group manipulations, these heterocycles can be converted into valuable synthons like diamino alcohols. mdpi.com
Table 2: Synthesis of Amino Acid Derivatives from Azetidin-2-ones
| Azetidin-2-one Precursor | Transformation | Resulting Derivative |
|---|---|---|
| Substituted Azetidin-2-one | Hydrolytic N1-C2 bond cleavage | β-Amino Acid |
The strained four-membered ring of this compound and related compounds can be manipulated to construct larger, more complex heterocyclic systems through ring expansion and rearrangement reactions.
Pyrrolidines: One-carbon ring expansion of azetidines is a known strategy to access substituted pyrrolidines. chemrxiv.org This can be achieved via a nih.govsemanticscholar.org-Stevens rearrangement, where an azetidinium ylide rearranges to form the five-membered pyrrolidine (B122466) ring. chemrxiv.org This method provides a powerful way to convert readily available azetidine (B1206935) frameworks into a different class of heterocycles. semanticscholar.orgacs.orgnih.gov
Spiro Compounds: The azetidin-2-one moiety is a prominent feature in a variety of spirocyclic compounds, which have gained significant attention in medicinal chemistry. nih.govresearchgate.net Spiro-azetidin-2-ones can be synthesized through methods like the Staudinger reaction, where a ketene (B1206846) undergoes a [2+2] cycloaddition with an imine that is part of a cyclic system. rsc.orgmdpi.com Alternatively, azetidin-2,3-diones can serve as precursors, undergoing cyclocondensation with difunctional substrates to furnish spiro-fused azetidin-2-ones. researchgate.net The spiro center can be located at either the C3 or C4 position of the azetidinone ring. researchgate.net
Table 3: Heterocyclic Systems Derived from Azetidinone Precursors
| Precursor Type | Reaction Type | Resulting Heterocycle |
|---|---|---|
| Azetidine (derived from Azetidin-2-one) | nih.govsemanticscholar.org-Stevens Rearrangement | Pyrrolidine chemrxiv.org |
| Azetidin-2,3-dione | Cyclocondensation | Spiro-azetidin-2-one researchgate.net |
The azetidin-2-one scaffold can be integrated with other heterocyclic systems to create novel conjugated molecules with unique properties.
Azetidinone-Azole Conjugates: A promising strategy in the search for new therapeutic agents is the synthesis of hybrid molecules that combine the azetidinone ring with an azole moiety (such as thiazole, tetrazole, or triazole). nih.govbenthamdirect.com By merging these two pharmacophores, researchers aim to create compounds with synergistic or additive antimicrobial effects, potentially overcoming existing drug resistance mechanisms. nih.govresearchgate.net Various synthetic methods, including multicomponent reactions, are employed to efficiently prepare these conjugated systems. benthamdirect.com
Isoindoles: While less common, synthetic routes have been developed to incorporate the azetidinone ring into more complex fused systems, including those containing an isoindole moiety. Isoindoles are bicyclic structures consisting of a fused benzene (B151609) and pyrrole (B145914) ring. nih.govbeilstein-journals.orgmdpi.combeilstein-journals.org Research has explored the synthesis of novel β-lactams that include an isoindole framework, demonstrating the utility of azetidinone chemistry in building diverse and complex heterocyclic conjugates. researchgate.net
Advancements in Green Chemical Synthesis of Azetidin 2 Ones
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comresearchgate.netnih.gov This technique has been successfully applied to the Staudinger cycloaddition for the synthesis of various β-lactams. nih.govnih.gov The use of microwave irradiation can enhance the rate of the reaction between the imine and the in situ generated ketene (B1206846), which is particularly advantageous as ketenes are often unstable and prone to polymerization. organicreactions.orgwikipedia.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Generic 3-Alkyl-4-Aryl-Azetidin-2-one
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 6-12 hours | 5-20 minutes |
| Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires high-boiling solvents | Can often be performed with less solvent or in greener solvents |
Sonochemical Approaches
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach to synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of reaction rates. nih.govmdpi.comsci-hub.seuniv.kiev.uamdpi.com Ultrasound has been utilized to promote various organic reactions, including the synthesis of heterocyclic compounds.
Solvent-Free and Neat Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. nih.gov Performing reactions under solvent-free or neat conditions is a highly effective way to achieve this goal. In the context of the Staudinger synthesis of β-lactams, solvent-free conditions can be achieved, particularly when coupled with microwave irradiation. derpharmachemica.com
The synthesis of 3-Ethyl-4-phenylazetidin-2-one could potentially be performed under neat conditions by mixing the reactants, N-benzylideneaniline, butanoyl chloride, and a suitable base, and subjecting the mixture to microwave irradiation. This approach not only minimizes solvent waste but can also lead to a more efficient reaction due to the high concentration of reactants.
Use of Environmentally Benign Catalysts and Reagents (e.g., Molecular Iodine, Molecular Sieves)
The use of toxic and hazardous reagents and catalysts is a significant concern in chemical synthesis. Green chemistry encourages the use of environmentally benign alternatives. nih.gov In the synthesis of azetidin-2-ones, there is a growing interest in replacing traditional catalysts with greener options.
Molecular Iodine: Molecular iodine has emerged as a mild, inexpensive, and environmentally friendly catalyst for various organic transformations. mdpi.comnih.govmdpi.com While its direct application as a catalyst in the Staudinger cycloaddition for this compound is not extensively documented, iodine has been shown to catalyze other cyclization reactions and could potentially play a role in activating the reactants or facilitating the ring formation.
Molecular Sieves: Molecular sieves are crystalline aluminosilicates that can act as catalysts or catalyst supports. They are considered green materials due to their non-toxic nature and reusability. In the synthesis of β-lactams, molecular sieves can be employed to remove byproducts, such as water, thereby driving the reaction to completion. They can also serve as solid supports for reagents, facilitating easier work-up and purification.
Efficiency and Sustainability Metrics in Azetidin-2-one (B1220530) Production
To quantify the "greenness" of a chemical process, various metrics have been developed. These metrics help in evaluating the efficiency and environmental impact of a synthesis. researchgate.net For the production of this compound, applying these metrics can guide the development of more sustainable processes. benthamdirect.com
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Staudinger cycloaddition, being an addition reaction, generally has a high atom economy.
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process. By employing solvent-free conditions and recyclable catalysts, the E-Factor for the synthesis of this compound can be significantly reduced.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. Green synthetic approaches like microwave-assisted synthesis and the use of catalytic reagents aim to lower the PMI.
By focusing on these green chemical principles and methodologies, the synthesis of this compound can be made more efficient, less wasteful, and environmentally sustainable.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Methodologies for Azetidin-2-ones
The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a primary and highly versatile method for constructing the azetidin-2-one (B1220530) ring. mdpi.comwikipedia.org This formal [2+2] cycloaddition is typically understood to proceed through a two-step mechanism involving a zwitterionic intermediate. nih.gov Ketenes are often generated in situ from precursors like acyl chlorides in the presence of a tertiary amine. mdpi.com However, the future of synthesizing molecules like 3-Ethyl-4-phenylazetidin-2-one lies in developing more efficient, sustainable, and varied methodologies.
Recent advancements have moved beyond traditional methods, exploring transition metal-catalyzed reactions, photo- and electro-catalysis, and C-H activation strategies. rsc.orgresearchgate.net For instance, ligand-assisted, metal-catalyzed C–H activation followed by intermolecular oxidative amidation is an emerging strategy for β-lactam synthesis. rsc.orgresearchgate.net Such methods could offer alternative pathways to this compound that avoid the use of pre-functionalized starting materials, potentially reducing step counts and improving atom economy. The development of green synthetic approaches, such as using microwave assistance or solvent-free reaction conditions, also represents a significant area for future exploration. mdpi.com
| Methodology | Description | Potential Advantage for this compound Synthesis |
|---|---|---|
| Staudinger [2+2] Cycloaddition | Reaction of a ketene (B1206846) (from butanoyl chloride) with an imine (from benzaldehyde (B42025) and an amine). mdpi.comwikipedia.org | Well-established, versatile, and high-yielding. |
| Transition-Metal Catalysis (e.g., C-H Activation) | Direct functionalization of C-H bonds to form the azetidinone ring. rsc.orgresearchgate.net | Increased atom economy, reduced need for pre-functionalized substrates. |
| Photoredox Catalysis | Use of light to initiate radical pathways for ring formation. researchgate.net | Mild reaction conditions, access to unique reactivity. |
| Gold-Catalyzed Oxidative Cyclization | Intramolecular cyclization of N-propargylsulfonamides via α-oxo gold carbene intermediates. nih.gov | Bypasses the need for potentially toxic diazo intermediates. |
Advanced Stereocontrol Techniques
The this compound molecule possesses two stereocenters at the C3 and C4 positions, meaning it can exist as four possible stereoisomers. The specific stereochemistry is crucial for biological activity. researchgate.net While the classical Staudinger synthesis can be diastereoselective, achieving high enantioselectivity often requires chiral auxiliaries or catalysts. researchgate.net
Future research will focus on advanced catalytic asymmetric methods to control the stereochemical outcome of the synthesis. Key areas of development include:
Organocatalysis : Chiral amines, N-heterocyclic carbenes (NHCs), and cinchona alkaloids have emerged as powerful catalysts for the asymmetric synthesis of β-lactams. nih.govnih.gov For example, NHCs can catalyze the [2+2] cycloaddition of ketenes and imines to produce β-lactams with excellent enantioselectivity. nih.gov
Transition Metal Catalysis : Chiral transition metal complexes, including those based on copper, rhodium, and palladium, offer powerful platforms for enantioselective β-lactam synthesis. acs.orgrsc.org These catalysts can activate substrates in a chiral environment, directing the reaction to favor one enantiomer over the other.
Bimetallic Synergistic Catalysis : This novel approach uses two different metal catalysts that work in concert to control reactivity and stereoselectivity, offering a higher level of precision in complex transformations. rsc.org
Applying these techniques to the synthesis of this compound would allow for the selective preparation of each of its four stereoisomers, enabling detailed investigation into their individual properties and biological activities.
Deeper Mechanistic Understanding of Complex Azetidin-2-one Reactions
Despite its long history, the mechanism of the Staudinger reaction and other β-lactam forming reactions continues to be a subject of detailed study. The stereochemical outcome (cis vs. trans) is highly dependent on the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions. acs.org
Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the intricate details of these reaction pathways. nih.govnih.gov Research has focused on the energetics of the zwitterionic intermediates, the transition states for ring closure, and the potential for isomerization. acs.org For example, studies have shown that electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the direct ring closure, favoring the formation of the cis-β-lactam. acs.org Conversely, reversing these electronic properties can slow the ring closure, allowing for isomerization and leading to the trans product. acs.org
A deeper mechanistic understanding of the reaction to form this compound will enable chemists to rationally design reaction conditions to favor a desired stereoisomer, moving beyond empirical screening to a more predictive science.
Integration of Computational Design with Synthetic Efforts
The synergy between computational chemistry and synthetic chemistry is set to revolutionize the development of new azetidin-2-one derivatives. Computational tools are no longer just for mechanistic investigation; they are increasingly used for de novo design and the prediction of properties.
In the context of this compound, computational approaches can be used to:
Predict Reaction Outcomes : Model different catalytic systems and substrate combinations to predict the most efficient and stereoselective route to the target molecule. nih.gov
Design Novel Derivatives : In silico screening can be used to design derivatives of this compound with specific desired properties, such as enhanced binding to a biological target. rsc.orgnih.gov This involves creating virtual libraries of compounds and predicting their activity using molecular docking and other simulation techniques.
Elucidate Structure-Activity Relationships (SAR) : By combining synthesis, biological testing, and computational modeling, researchers can build robust QSAR models. ptfarm.plresearchgate.net These models help to understand how specific structural modifications to the this compound scaffold influence its biological activity, guiding the design of more potent and selective compounds.
This integrated approach accelerates the discovery process, reduces the need for extensive trial-and-error synthesis, and leads to the development of more effective molecules. nih.gov
Emerging Applications of Azetidin-2-one Derivatives in Chemical Sciences
While the historical significance of β-lactams is rooted in their antibacterial activity, the azetidin-2-one scaffold is now recognized for a much broader range of biological and chemical applications. nih.govnih.gov The inherent ring strain of the four-membered ring makes it a useful synthetic intermediate for accessing other important molecular architectures, such as β-amino acids and peptides. researchgate.net
Future research into derivatives of this compound is likely to explore applications in diverse areas of medicinal chemistry and beyond.
| Emerging Application Area | Therapeutic Target/Function | Example of Azetidin-2-one Activity |
|---|---|---|
| Anticancer Agents | Inhibition of cancer cell proliferation, induction of apoptosis. nih.gov | Derivatives have shown activity against breast, colon, and prostate cancer cell lines. nih.govchemscene.com |
| Cholesterol Absorption Inhibitors | Blocking cholesterol uptake in the intestine. | Ezetimibe is a well-known drug with an azetidin-2-one core. nih.gov |
| Antiviral Agents | Inhibition of viral replication or entry. ptfarm.plnih.gov | Compounds have been identified with activity against various viruses. |
| Enzyme Inhibitors | Inhibition of human tryptase, chymase, or vasopressin V1a antagonists. nih.gov | The scaffold serves as a template for designing specific enzyme inhibitors. |
| Synthetic Building Blocks | Precursors for β-amino acids, peptides, and other heterocycles. nih.govresearchgate.net | The strained ring can be selectively opened to generate complex molecules. |
By exploring these diverse applications, derivatives of this compound could contribute to the development of new therapeutics for a wide range of diseases, demonstrating the enduring versatility of the azetidin-2-one core in modern chemical science. nih.govtandfonline.com
Q & A
Q. What are the optimal synthetic routes for 3-Ethyl-4-phenylazetidin-2-one, and how do reaction conditions influence yield and purity?
The cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (P₂O₄) is a robust method for synthesizing 2-azetidinones. Key variables include temperature control (e.g., 0–25°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reactants. For example, substituents on the imine (e.g., electron-withdrawing groups) can accelerate cyclization, while steric hindrance from bulky groups may reduce yields. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity, as evidenced by sharp melting points (e.g., 188–189°C for analogous compounds) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent effects on the azetidinone ring, such as deshielding of carbonyl carbons (~170 ppm).
- X-ray Crystallography: SHELXL refines crystal structures to determine bond lengths, angles, and stereochemistry. For example, the β-lactam ring’s planarity can be assessed using ORTEP-III for visualization .
- Melting Point Analysis: Sharp melting ranges (e.g., 150–152°C for derivatives) validate compound identity and purity .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters be applied to analyze the ring conformation of this compound?
The Cremer-Pople method defines a unique mean plane for monocyclic rings, quantifying puckering via amplitude (q) and phase (φ) coordinates. For the four-membered azetidinone ring, q₂ (out-of-plane displacement) and φ₂ (puckering phase) are critical. Computational tools like Gaussian or ORCA can calculate these parameters from crystallographic data, revealing distortions caused by substituents like the ethyl or phenyl groups. For instance, steric strain from the 4-phenyl group may increase q₂ values, indicating nonplanarity .
Q. What strategies resolve contradictions in crystallographic data for β-lactam derivatives like this compound?
Discrepancies in bond angles or torsional parameters often arise from disordered crystals or twinning. SHELXL’s TWIN/BASF commands model twinning, while iterative refinement with restraints (e.g., DFIX for bond lengths) improves accuracy. Cross-validation using independent datasets (e.g., synchrotron vs. lab-source X-rays) ensures reliability. For example, conflicting C-N-C angles in azetidinones may require comparing multiple crystal forms .
Q. How do substituents at the 3 and 4 positions affect the reactivity of azetidin-2-one derivatives in ring-opening reactions?
Electron-donating groups (e.g., 4-phenyl) stabilize the β-lactam ring via resonance, reducing susceptibility to nucleophilic attack. In contrast, electron-withdrawing groups (e.g., 3-ethyl with adjacent carbonyl) polarize the amide bond, enhancing reactivity. Kinetic studies (e.g., monitoring hydrolysis rates via HPLC) quantify these effects. For example, 4-aryl substituents in analogs like 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one slow hydrolysis by 20–30% compared to unsubstituted derivatives .
Q. How can computational methods complement experimental data in predicting the stability of this compound conformers?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates relative energies of puckered vs. planar conformers. Transition state analysis (e.g., Nudged Elastic Band method) maps ring-flipping barriers. Molecular dynamics (MD) simulations in explicit solvents (e.g., water) model conformational flexibility. For example, DFT predicts a 5–8 kJ/mol energy difference between chair-like and twisted conformers, validated by variable-temperature NMR .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives?
Contradictions may arise from impurities, solvent effects, or tautomerism. Solutions include:
- Multi-technique validation: Cross-check NMR (e.g., NOESY for spatial proximity) with IR (carbonyl stretches at ~1750 cm⁻¹).
- Crystallographic validation: Compare experimental bond lengths/angles with DFT-optimized structures.
- Dynamic effects: Variable-temperature studies distinguish static vs. dynamic disorder in spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
